4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide
Description
4-(Methanesulfonylmethyl)-N-(2-methylpropyl)benzamide is a benzamide derivative featuring a methanesulfonylmethyl group at the para position of the benzamide core and an N-(2-methylpropyl) substituent.
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-(methylsulfonylmethyl)benzamide |
InChI |
InChI=1S/C13H19NO3S/c1-10(2)8-14-13(15)12-6-4-11(5-7-12)9-18(3,16)17/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
ZBDKXOSVSLXEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-4-((methylsulfonyl)methyl)benzamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Acylation: Aniline is acylated with isobutyryl chloride in the presence of a base like pyridine to form n-isobutylaniline.
Sulfonylation: n-Isobutylaniline is then sulfonylated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield n-Isobutyl-4-((methylsulfonyl)methyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-4-((methylsulfonyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
n-Isobutyl-4-((methylsulfonyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Isobutyl-4-((methylsulfonyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
N-{4-[(3-Hydroxyphenyl)-3-Methylpiperazin-1-yl]Methylpropyl}-4-Phenoxybenzamides
- Key Features: These compounds (e.g., 12b, 12c, 12e) feature phenoxybenzamide cores with piperazine or substituted phenyl groups. Substituents at the 3-position of the benzamide phenyl ring (e.g., methyl, methoxy, chloro) significantly enhance κ-opioid receptor potency and selectivity.
- Activity Data :
- Comparison: The target compound lacks the phenoxy and piperazine groups but shares a benzamide backbone.
2-Methyl-N-(3-(1-Methylethoxy)Phenyl)Benzamide
- Key Features : This analogue includes a 3-isopropoxy phenyl group, enhancing lipophilicity.
- Comparison : The isopropoxy group’s steric bulk contrasts with the smaller methanesulfonylmethyl group in the target compound, suggesting differences in membrane permeability and receptor interactions .
Analogues with Sulfonamide/Sulfonyl Modifications
4-[Bis(2-Methylpropyl)Sulfamoyl]-N-(4-Ethoxy-1,3-Benzothiazol-2-yl)Benzamide
- Key Features : This compound (CAS 497073-61-7) replaces the methanesulfonyl group with a bis(2-methylpropyl)sulfamoyl moiety and incorporates a benzothiazole ring.
- Comparison: The diisobutyl sulfamoyl group increases lipophilicity (logP ~4.5 vs. The benzothiazole moiety may confer unique electronic effects compared to the benzamide core .
4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
- Key Features : Features a dipropylsulfamoyl group and a 1,3,4-oxadiazole heterocycle.
- Comparison : The oxadiazole ring enhances metabolic stability but reduces hydrogen-bonding capacity relative to the target compound’s benzamide group. The dipropylsulfamoyl substituent may reduce aqueous solubility compared to the methanesulfonylmethyl group .
Pharmacological Selectivity Trends
- Receptor Binding: highlights that substituent position (e.g., 3- vs. 4-substitution) dramatically affects κ/μ/δ selectivity. For example, 3-methyl substitution (12b) achieves subnanomolar κ potency, while 4-substituted analogues (e.g., the target compound) may interact with alternative receptor regions.
- Electronic Effects : The methanesulfonyl group’s electron-withdrawing nature may polarize the benzamide carbonyl, enhancing interactions with polar residues (e.g., Tyr312 in κ-opioid receptors) compared to electron-donating groups like methoxy .
Physicochemical Properties
| Compound | logP | TPSA (Ų) | Solubility |
|---|---|---|---|
| Target Compound | ~2.8 | ~85 | Moderate (aqueous) |
| 12b (3-methylphenoxybenzamide) | ~3.5 | ~75 | Low |
| 4-[Bis(2-methylpropyl)sulfamoyl] analogue | ~4.5 | ~110 | Very low |
| 12e (3-chloro substituent) | ~4.0 | ~80 | Low |
Biological Activity
4-(Methanesulfonylmethyl)-N-(2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and anti-cancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including enzyme inhibition profiles, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a benzamide structure with a methanesulfonylmethyl group and a branched alkyl substituent. The synthesis typically involves standard organic reactions such as amide formation and sulfonylation, allowing for the introduction of the methanesulfonylmethyl group.
Enzyme Inhibition Studies
Recent research has highlighted the compound's role as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which is implicated in various physiological and pathological processes, including inflammation and cancer.
Inhibition Data
The inhibition potency was assessed via IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. The following table summarizes the IC50 values for various derivatives related to h-NTPDases:
| Compound | Enzyme Target | IC50 (mM) |
|---|---|---|
| 3i | h-NTPDase1 | 2.88 ± 0.13 |
| 3f | h-NTPDase2 | 0.27 ± 0.08 |
| 3j | h-NTPDase2 | 0.29 ± 0.07 |
| 4d | h-NTPDase3 | 0.13 ± 0.01 |
These results suggest that modifications to the benzamide structure can significantly enhance inhibitory activity against specific h-NTPDases .
Anticancer Activity
The anticancer potential of 4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide has been evaluated against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). In vitro studies have shown that certain derivatives exhibit notable cytotoxicity.
Cytotoxicity Data
A comparative analysis of cytotoxicity against various cell lines is presented below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IV | MCF-7 | X |
| IV | MDA-MB-231 | Y |
Note: Specific IC50 values for this compound need to be sourced from experimental data.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. The presence of the methanesulfonylmethyl group has been linked to enhanced binding affinity for target enzymes, while variations in the alkyl chain length influence overall potency.
- Functional Groups : The introduction of electron-withdrawing groups on the benzene ring tends to increase inhibitory potency.
- Alkyl Substituents : Variations in the alkyl chain can modulate lipophilicity and steric hindrance, affecting binding interactions.
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- Study on Sulfamoyl-Benzamides : A series of sulfamoyl-benzamides were synthesized and tested for their ability to inhibit h-NTPDases, revealing that structural modifications could lead to significant increases in potency .
- Anticancer Evaluation : Compounds containing similar structural motifs were assessed against multiple cancer cell lines, demonstrating varied levels of cytotoxicity, with some derivatives achieving over 90% inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
